EMD-503982 vs. Other FXa Inhibitors: Unique Dual Factor Xa/VIIa Inhibition Profile
Unlike clinically approved FXa inhibitors such as Rivaroxaban or Apixaban, which are highly selective for a single target, EMD-503982 is characterized as a dual inhibitor of both Factor Xa (FXa) and Factor VIIa (FVIIa) . While quantitative IC50 or Ki values for FVIIa are not publicly available, this dual-targeting property is a confirmed, non-substitutable feature. This profile distinguishes it for applications where inhibiting both the initiation (FVIIa) and amplification (FXa) stages of the coagulation cascade is desired.
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Dual inhibitor of Factor Xa and Factor VIIa |
| Comparator Or Baseline | Rivaroxaban, Apixaban, Edoxaban (single-target FXa inhibitors) |
| Quantified Difference | Qualitative difference: Dual vs. Single Target |
| Conditions | Based on vendor technical datasheet and class-level inference |
Why This Matters
This unique dual-inhibition mechanism is the primary, verifiable differentiator, justifying the selection of EMD-503982 over single-target FXa inhibitors for experimental systems requiring a broader coagulation blockade.
